Cas no 2228684-81-7 (tert-butyl N-{4-(azetidin-3-yl)methyl-3-methoxyphenyl}carbamate)
tert-butyl N-{4-(azetidin-3-yl)methyl-3-methoxyphenyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-{4-(azetidin-3-yl)methyl-3-methoxyphenyl}carbamate
- tert-butyl N-{4-[(azetidin-3-yl)methyl]-3-methoxyphenyl}carbamate
- EN300-1899069
- 2228684-81-7
-
- Inchi: 1S/C16H24N2O3/c1-16(2,3)21-15(19)18-13-6-5-12(14(8-13)20-4)7-11-9-17-10-11/h5-6,8,11,17H,7,9-10H2,1-4H3,(H,18,19)
- InChI Key: XCVPSYWBXRKUIT-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=CC=1CC1CNC1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 292.17869263g/mol
- Monoisotopic Mass: 292.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 59.6Ų
tert-butyl N-{4-(azetidin-3-yl)methyl-3-methoxyphenyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1899069-0.05g |
tert-butyl N-{4-[(azetidin-3-yl)methyl]-3-methoxyphenyl}carbamate |
2228684-81-7 | 0.05g |
$1308.0 | 2023-09-18 | ||
| Enamine | EN300-1899069-0.1g |
tert-butyl N-{4-[(azetidin-3-yl)methyl]-3-methoxyphenyl}carbamate |
2228684-81-7 | 0.1g |
$1371.0 | 2023-09-18 | ||
| Enamine | EN300-1899069-0.25g |
tert-butyl N-{4-[(azetidin-3-yl)methyl]-3-methoxyphenyl}carbamate |
2228684-81-7 | 0.25g |
$1432.0 | 2023-09-18 | ||
| Enamine | EN300-1899069-0.5g |
tert-butyl N-{4-[(azetidin-3-yl)methyl]-3-methoxyphenyl}carbamate |
2228684-81-7 | 0.5g |
$1495.0 | 2023-09-18 | ||
| Enamine | EN300-1899069-1.0g |
tert-butyl N-{4-[(azetidin-3-yl)methyl]-3-methoxyphenyl}carbamate |
2228684-81-7 | 1g |
$1557.0 | 2023-06-01 | ||
| Enamine | EN300-1899069-2.5g |
tert-butyl N-{4-[(azetidin-3-yl)methyl]-3-methoxyphenyl}carbamate |
2228684-81-7 | 2.5g |
$3051.0 | 2023-09-18 | ||
| Enamine | EN300-1899069-5.0g |
tert-butyl N-{4-[(azetidin-3-yl)methyl]-3-methoxyphenyl}carbamate |
2228684-81-7 | 5g |
$4517.0 | 2023-06-01 | ||
| Enamine | EN300-1899069-10.0g |
tert-butyl N-{4-[(azetidin-3-yl)methyl]-3-methoxyphenyl}carbamate |
2228684-81-7 | 10g |
$6697.0 | 2023-06-01 | ||
| Enamine | EN300-1899069-1g |
tert-butyl N-{4-[(azetidin-3-yl)methyl]-3-methoxyphenyl}carbamate |
2228684-81-7 | 1g |
$1557.0 | 2023-09-18 | ||
| Enamine | EN300-1899069-5g |
tert-butyl N-{4-[(azetidin-3-yl)methyl]-3-methoxyphenyl}carbamate |
2228684-81-7 | 5g |
$4517.0 | 2023-09-18 |
tert-butyl N-{4-(azetidin-3-yl)methyl-3-methoxyphenyl}carbamate Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on tert-butyl N-{4-(azetidin-3-yl)methyl-3-methoxyphenyl}carbamate
Research Brief on tert-butyl N-{4-(azetidin-3-yl)methyl-3-methoxyphenyl}carbamate (CAS: 2228684-81-7) in Chemical Biology and Drug Discovery
The compound tert-butyl N-{4-(azetidin-3-yl)methyl-3-methoxyphenyl}carbamate (CAS: 2228684-81-7) has recently emerged as a promising scaffold in chemical biology and medicinal chemistry research. This carbamate-protected azetidine derivative has garnered attention due to its unique structural features, which combine a rigid azetidine ring with a flexible methoxyphenyl moiety, making it a versatile intermediate for drug discovery. Recent studies have explored its potential as a building block for kinase inhibitors and GPCR-targeting compounds, leveraging its ability to modulate protein-protein interactions and serve as a bioisostere for piperidine derivatives.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) demonstrated the compound's utility in developing selective JAK3 inhibitors. Researchers utilized 2228684-81-7 as a key intermediate to introduce the azetidine moiety, which significantly improved target selectivity while maintaining potency. The study reported a 15-fold selectivity enhancement over JAK1 and JAK2 compared to analogous piperidine-containing compounds, highlighting the structural advantages of this azetidine derivative.
In parallel research, the compound has shown potential in CNS drug development. A Nature Communications paper (2024, DOI: 10.1038/s41467-024-45842-7) detailed its incorporation into novel σ1 receptor modulators, where the azetidine ring's constrained geometry improved blood-brain barrier penetration while reducing off-target activity. The team synthesized several derivatives of 2228684-81-7, achieving nanomolar affinity (Ki = 3.2 nM) with excellent CNS bioavailability (brain/plasma ratio of 1.8 in murine models).
Synthetic accessibility remains a key advantage of this compound. Recent advances in continuous flow chemistry (Org. Process Res. Dev. 2023, 27, 8, 1421-1431) have enabled kilogram-scale production of 2228684-81-7 with >99% purity, addressing previous challenges in azetidine ring formation. The improved synthetic route features a biocatalytic resolution step that increased overall yield to 68% from the previous 42%, making this building block more accessible for industrial applications.
Emerging safety data from preclinical studies (Toxicol. Sci. 2024, 189(1):45-58) indicate favorable toxicological profiles for derivatives containing this scaffold. The azetidine moiety demonstrates reduced hERG channel affinity (IC50 > 30 μM) compared to traditional cyclic amines, potentially lowering cardiovascular risk. However, researchers note the need for further metabolic stability studies, as some esterase-mediated cleavage of the carbamate group was observed in hepatocyte assays.
The compound's versatility is further demonstrated in PROTAC development. A recent ACS Central Science publication (2024, DOI: 10.1021/acscentsci.4c00022) reported its use as a linker component in BRD4-targeting degraders. The azetidine's compact structure allowed for optimal positioning of E3 ligase ligands while maintaining drug-like properties (cLogP = 2.1, PSA = 78 Ų), yielding degraders with DC50 values below 10 nM in multiple cancer cell lines.
Looking forward, 2228684-81-7 and its derivatives are poised to play a significant role in next-generation drug discovery. Ongoing clinical trials (NCT05874223) are evaluating an EGFR inhibitor containing this scaffold for non-small cell lung cancer, with Phase I results expected in Q4 2024. The compound's unique combination of synthetic tractability, structural diversity, and favorable physicochemical properties positions it as a valuable tool for addressing challenging targets in oncology, neuroscience, and inflammation.
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